Cas no 1026046-70-7 (ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate)
![ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate structure](https://ja.kuujia.com/scimg/cas/1026046-70-7x500.png)
ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate 化学的及び物理的性質
名前と識別子
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- ETHYL 3-((2-CHLORO-6-METHYLPHENYL)AMINO)-2-CYANOPROP-2-ENOATE
- ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate
- 2-Propenoic acid, 3-[(2-chloro-6-methylphenyl)amino]-2-cyano-, ethyl ester, (2E)-
-
- MDL: MFCD00245418
- インチ: 1S/C13H13ClN2O2/c1-3-18-13(17)10(7-15)8-16-12-9(2)5-4-6-11(12)14/h4-6,8,16H,3H2,1-2H3/b10-8+
- InChIKey: JAVSOUDJADNXKO-CSKARUKUSA-N
- ほほえんだ: C(OCC)(=O)/C(/C#N)=C/NC1=C(C)C=CC=C1Cl
計算された属性
- せいみつぶんしりょう: 264.066555g/mol
- どういたいしつりょう: 264.066555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 62.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
- ぶんしりょう: 264.71g/mol
ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905123-1g |
Ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate |
1026046-70-7 | 90% | 1g |
¥2394.0 | 2023-04-06 | |
abcr | AB161697-1 g |
Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate |
1026046-70-7 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB161697-1g |
Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate; . |
1026046-70-7 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB161697-10g |
Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate; . |
1026046-70-7 | 10g |
€482.50 | 2024-06-10 | ||
abcr | AB161697-5g |
Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate; . |
1026046-70-7 | 5g |
€377.50 | 2024-06-10 | ||
A2B Chem LLC | AI77717-10mg |
ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate |
1026046-70-7 | >90% | 10mg |
$240.00 | 2024-04-20 | |
Ambeed | A960942-1g |
Ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate |
1026046-70-7 | 90% | 1g |
$348.0 | 2024-08-02 | |
A2B Chem LLC | AI77717-1mg |
ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate |
1026046-70-7 | >90% | 1mg |
$201.00 | 2024-04-20 | |
abcr | AB161697-10 g |
Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate |
1026046-70-7 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB161697-5 g |
Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate |
1026046-70-7 | 5 g |
€377.50 | 2023-07-20 |
ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoateに関する追加情報
Ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate: A Comprehensive Overview
Ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate, identified by the CAS number 1026046-70-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a substituted phenyl group, an amino functionality, and a cyano group. The ethyl ester moiety further enhances its solubility and reactivity in organic solvents.
The (2E)-configuration of the compound plays a critical role in its stereochemical properties, influencing its interactions with biological systems and its reactivity in synthetic reactions. Recent studies have highlighted the importance of such stereochemical considerations in drug design, where the spatial arrangement of functional groups can significantly impact pharmacokinetics and efficacy. This compound's structure suggests potential applications in the development of bioactive molecules, particularly in the field of oncology and neurodegenerative diseases.
The cyano group present in the molecule is known for its electron-withdrawing properties, which can enhance the electrophilic character of adjacent atoms. This feature makes it a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. Researchers have explored its use as a precursor for synthesizing pyridine derivatives, which are widely used in pharmaceuticals and agrochemicals.
The phenyl ring substituted with chlorine and methyl groups introduces additional complexity to the molecule. The chlorine atom introduces electronic effects that can modulate the reactivity of the amino group, while the methyl group contributes to steric effects that influence molecular packing and crystallinity. These substituents also play a role in tuning the compound's solubility properties, making it suitable for various solvent systems used in chemical reactions.
Recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and reactivity. Quantum mechanical calculations have provided insights into the distribution of electron density across the molecule, highlighting regions of high reactivity that could be exploited in catalytic processes. Such studies are crucial for optimizing synthetic pathways and predicting potential side reactions during chemical transformations.
In terms of synthesis, ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and Michael addition-like processes. The choice of synthetic route depends on the availability of starting materials and the desired stereochemical outcome. For instance, asymmetric catalysis has been employed to achieve high enantioselectivity in certain syntheses, which is essential for applications requiring enantiomerically pure compounds.
One notable application of this compound is its use as an intermediate in the synthesis of bioactive molecules with potential therapeutic value. For example, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated promising results, suggesting that further exploration into its pharmacological properties could lead to novel drug candidates.
Beyond pharmaceutical applications, ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate has shown potential in materials science. Its ability to form stable coordination complexes with transition metals makes it a candidate for use as a ligand in catalytic systems or as a building block for metalloorganic frameworks (MOFs). These materials have applications ranging from gas storage to catalysis and sensing technologies.
The study of this compound has also contributed to our understanding of conjugation effects in organic molecules. The extended conjugation system present in this molecule allows for efficient electron delocalization, which can influence both its optical properties and redox behavior. Such insights are valuable for designing materials with tailored electronic properties for use in optoelectronic devices.
In conclusion, ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-en oate is a versatile compound with diverse applications across multiple disciplines. Its unique structure provides opportunities for innovation in drug discovery, materials science, and organic synthesis. As research continues to uncover new aspects of its chemistry and biology, this compound is likely to remain an important focus area for scientists seeking to develop novel solutions to pressing challenges in health and technology.
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